molecular formula C7H9N3O2S B3127822 N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide CAS No. 338750-38-2

N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide

Cat. No.: B3127822
CAS No.: 338750-38-2
M. Wt: 199.23 g/mol
InChI Key: BXJPRJIDQJHGEN-UHFFFAOYSA-N
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Description

N-[3-(Hydrazinecarbonyl)thiophen-2-yl]acetamide is a thiophene-based acetamide derivative featuring a hydrazinecarbonyl (–CONHNH₂) group at the 3-position and an acetamide (–NHCOCH₃) group at the 2-position of the thiophene ring. The hydrazinecarbonyl moiety confers reactivity for further functionalization (e.g., condensation with aldehydes or ketones), while the thiophene ring enhances π-conjugation and stability .

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-4(11)9-7-5(2-3-13-7)6(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJPRJIDQJHGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide typically involves the reaction of thiophene derivatives with hydrazine and acetic anhydride. One common method includes the following steps:

    Formation of the hydrazinecarbonyl intermediate: Thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form the hydrazinecarbonyl derivative.

    Acetylation: The hydrazinecarbonyl derivative is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The following table summarizes key structural and functional differences between N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide and related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity (If Reported) Reference
N-[3-(Hydrazinecarbonyl)thiophen-2-yl]acetamide C₇H₇N₃O₂S –CONHNH₂ (3-position), –NHCOCH₃ (2-position) Likely via N-acylation of 3-aminothiophene Not explicitly reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ –CN (3-position), –CH₂CO–NH– (linked to thiophene) Two-step acylation via acyl chloride intermediate Antioxidant (ABTS assay), antimicrobial
4-Acetamido-5-(2-arylidene-hydrazinocarbonyl)-thiophene derivatives C₁₈H₁₆N₄O₃S –NHCOCH₃, –CONHNH–C=Ar (arylidene hydrazine) Condensation of hydrazide with aromatic aldehydes Anticancer (hepatocellular carcinoma)
N-(3-Chlorophenyl)hydrazinecarbothioamide C₈H₈ClN₃S –NHNHCSS– (hydrazinecarbothioamide), –Cl (3-position) Reaction of isothiocyanate with hydrazine hydrate Precursor for thiazoline derivatives
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S –COCH₃ (3-position), –NHCOCH₂Br (2-position) One-step acylation from 3-acetylthiophen-2-amine Intermediate for advanced thiophene chemistry

Structural and Crystallographic Insights

  • Crystal Packing: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallized in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds (N–H···O and C–H···S) stabilizing the lattice . Similar packing behavior is expected for N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide due to its hydrogen-bonding capabilities.
  • Electron-Withdrawing vs. Electron-Donating Groups: The hydrazinecarbonyl group (–CONHNH₂) is less electron-withdrawing than a cyano (–CN) group, which may reduce electrophilic reactivity but enhance solubility in polar solvents .

Biological Activity

N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound features a hydrazinecarbonyl group capable of forming covalent bonds with active site residues in enzymes, thereby inhibiting their activity. Additionally, the thiophene ring can engage with hydrophobic pockets in proteins, influencing their function and potentially leading to altered cellular responses.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted for its potential effectiveness against various human cancer cell lines, although specific IC50 values need further elucidation.
  • Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways makes it a candidate for the treatment of inflammatory diseases.
  • Antimicrobial Effects : Its structural characteristics suggest potential antimicrobial activity, although specific studies are required to confirm these effects against various pathogens .

Anticancer Studies

A recent study evaluated similar hydrazinecarbonyl derivatives against human cancer cell lines. Compounds demonstrated significant inhibition of cell growth with IC50 values ranging from 1.67 to 8.36 µM against HeLa and MCF-7 cells. Notably, one compound (denoted as Compound 20) showed a significant reduction in tumor volume in an animal model of Ehrlich ascites carcinoma (EAC), indicating its potential as an effective anticancer agent .

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound. The mechanism involves dual inhibition pathways where the compound affects both epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR). For instance, one derivative exhibited IC50 values of 0.143 µM for EGFR and 0.159 µM for DHFR, suggesting a multifaceted approach to cancer treatment through enzyme inhibition .

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values References
AnticancerInhibition of HeLa and MCF-7 cell growth1.67 - 8.36 µM
Enzyme InhibitionEGFR and DHFR inhibition0.143 - 0.262 µM
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteriaTBD
Anti-inflammatoryInhibition of inflammatory pathwaysTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
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N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide

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